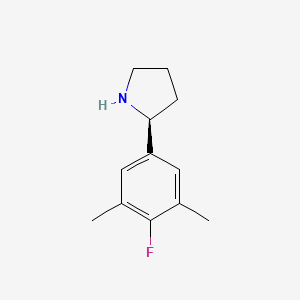
(S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted with a 4-fluoro-3,5-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3,5-dimethylbenzaldehyde and (S)-pyrrolidine.
Formation of Intermediate: The aldehyde group of 4-fluoro-3,5-dimethylbenzaldehyde is reacted with (S)-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the desired enantiomer is produced.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.
類似化合物との比較
Similar Compounds
®-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
4-Fluoro-3,5-dimethylphenyl)pyrrolidine: Lacks the chiral center.
(4-Fluoro-3,5-dimethylphenyl)hydrazine: Contains a hydrazine group instead of a pyrrolidine ring.
Uniqueness
(S)-2-(4-Fluoro-3,5-dimethylphenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
特性
分子式 |
C12H16FN |
|---|---|
分子量 |
193.26 g/mol |
IUPAC名 |
(2S)-2-(4-fluoro-3,5-dimethylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-8-6-10(7-9(2)12(8)13)11-4-3-5-14-11/h6-7,11,14H,3-5H2,1-2H3/t11-/m0/s1 |
InChIキー |
FONOSXUVHOMARG-NSHDSACASA-N |
異性体SMILES |
CC1=CC(=CC(=C1F)C)[C@@H]2CCCN2 |
正規SMILES |
CC1=CC(=CC(=C1F)C)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13322482.png)
![(3-((3-((Methyl(quinolin-6-ylmethyl)amino)methyl)phenoxy)methyl)piperidin-1-yl)(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B13322485.png)

![5-[(3-Amino-4-chloro-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13322489.png)

![4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol](/img/structure/B13322508.png)
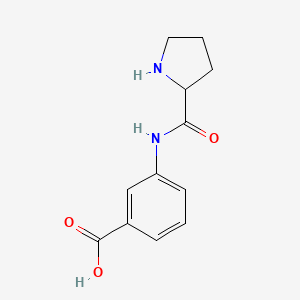
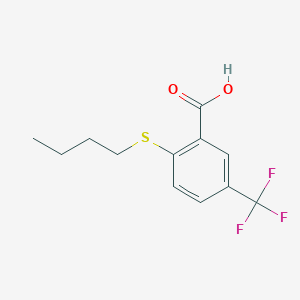
![{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane](/img/structure/B13322518.png)
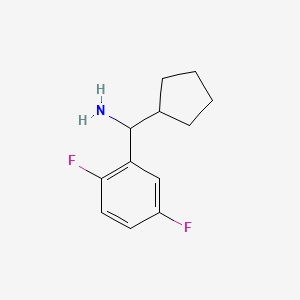

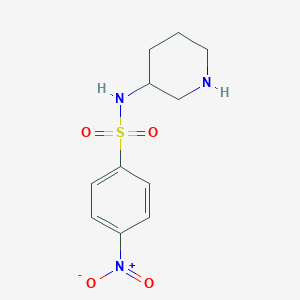
![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13322543.png)
